4-(2-(1-Propylamino)ethyl)phenol
Overview
Description
4-(2-(1-Propylamino)ethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Propylamino)ethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 4-chlorophenol with 2-(1-propylamino)ethylamine under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. The reaction is scalable and can be performed at room temperature with a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The ipso-hydroxylation method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-Propylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring of phenols is highly reactive towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Scientific Research Applications
4-(2-(1-Propylamino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(1-Propylamino)ethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the propylaminoethyl side chain can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals and neuroprotective effects by inhibiting oxidative stress.
Comparison with Similar Compounds
4-(2-(1-Propylamino)ethyl)phenol can be compared with other similar compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-(2-Aminoethyl)phenol: Similar structure but with an aminoethyl side chain instead of a propylaminoethyl side chain.
4-(2-(1-Methylamino)ethyl)phenol: Similar structure but with a methylaminoethyl side chain instead of a propylaminoethyl side chain.
The uniqueness of this compound lies in its specific side chain, which can impart distinct chemical and biological properties compared to other phenolic compounds.
Properties
IUPAC Name |
4-[2-(propylamino)ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-12-9-7-10-3-5-11(13)6-4-10/h3-6,12-13H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAAFGECSBWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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